(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol
Description
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is an organic compound that features a thiophene ring, an amino group, and a phenylmethanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-(thiophen-2-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C12H13NOS/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2 |
InChI Key |
VYVJKMOUTMKOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiophen-2-ylmethylamine with a suitable benzaldehyde derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of (2-((Thiophen-2-ylmethyl)amino)phenyl)ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is an organic molecule that contains a thiophene ring, an amine group, and a phenolic hydroxyl group. The compound's structure suggests it can be used in both synthetic chemistry and biological applications. The thiophene part contributes to the compound's electronic properties and may enhance its biological activity because it can participate in π-π stacking interactions. Compounds with amine and hydroxyl functional groups often show significant biological activities.
Potential Applications of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol
- Pharmaceutical Development Due to its biological activity, it may serve in pharmaceutical development.
- Interaction studies Studies involving this compound could focus on: Protein binding, Enzyme inhibition, Cell signaling pathways. These studies are critical for understanding how this compound functions biologically and its potential therapeutic applications.
Structural Similarity
Several compounds share structural similarities with (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Aniline Derivatives | Amine and hydroxyl groups | No thiophene ring |
| Thienyl Amines | Thiophene ring present | Different functional groups |
| Phenolic Compounds | Phenolic structure | Lacks amine functionality |
Mechanism of Action
The mechanism of action of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group facilitate binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways depending on its specific interactions .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-2-methanol
- Thiophene-2-amine
- Phenylmethanol
Uniqueness
(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Biological Activity
The compound (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol , a derivative of phenylthiophenes, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis : The synthesis of this compound typically involves the reaction of thiophen-2-ylmethylamine with appropriate aldehydes or phenolic compounds under controlled conditions. Various catalytic methods have been explored to optimize yield and purity.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol. Notably:
- Cell Line Studies : In vitro assays demonstrated that derivatives exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). For example, one study reported IC50 values for certain derivatives ranging from 7.1 μM to 11.9 μM against HCT-116 cells, indicating significant potency in inhibiting cell proliferation .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | HCT-116 | 7.1 |
| 4a | HCT-116 | 10.5 |
| 4c | HCT-116 | 11.9 |
The mechanism through which these compounds exert their anticancer effects often involves:
- Cell Cycle Arrest : Many derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : The interaction with proteins such as Caspase-3 and Topoisomerase-II has been investigated, revealing that these compounds may inhibit critical pathways involved in cancer progression .
Anti-inflammatory Activity
In addition to anticancer effects, the compound has demonstrated anti-inflammatory properties :
- Neutrophil Degranulation : Studies indicate that related compounds significantly inhibit neutrophil degranulation, which is a crucial process in inflammatory responses .
- Mast Cell Degranulation : The compound also exhibited a notable inhibitory effect on mast cell degranulation, suggesting potential applications in treating allergic reactions and other inflammatory conditions .
Case Studies and Research Findings
- Study on Anticancer Efficacy :
-
Inflammation Model Testing :
- In an experimental model for inflammation, compounds similar to (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol were evaluated for their ability to reduce cytokine release in response to lipopolysaccharide (LPS) stimulation. Results indicated a marked reduction in TNF-alpha levels, supporting their potential use as anti-inflammatory agents .
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol, and how are reaction conditions optimized? Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. A typical route involves reacting 2-aminobenzyl alcohol with thiophene-2-carbaldehyde in methanol under reflux, followed by sodium borohydride reduction to stabilize the imine intermediate . Optimization includes:
- Catalyst selection : Palladium on carbon enhances hydrogenation efficiency for nitro precursors .
- Solvent effects : Methanol or ethanol improves solubility of aromatic intermediates.
- Temperature control : Reflux (~65°C) balances reaction rate and byproduct suppression.
Advanced Question: How can conflicting yields from solvent-based vs. flow synthesis be resolved? Methodological Answer: Discrepancies arise from incomplete esterification in batch reactions vs. continuous flow systems. To resolve:
-
Kinetic analysis : Use HPLC to monitor intermediate formation (e.g., Schiff base) and adjust residence time in flow reactors .
-
Table 1 : Comparison of batch vs. flow synthesis:
Parameter Batch (Methanol) Flow (Ethanol) Yield (%) 62 85 Purity (HPLC) 92% 96% Reaction Time (h) 12 3
Structural Characterization
Basic Question: What spectroscopic techniques are used to confirm the structure and purity of this compound? Methodological Answer:
- NMR : H NMR (DMSO-d6) shows characteristic peaks:
- Thiophene protons: δ 7.2–7.4 ppm (multiplet).
- Hydroxymethyl group: δ 4.5 ppm (singlet) .
- Mass Spectrometry : ESI-MS m/z 263.1 [M+H] confirms molecular weight .
Advanced Question: How can crystallographic data resolve ambiguities in stereochemistry or hydrogen bonding? Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELXL for refinement . Mercury CSD 2.0 visualizes packing patterns and hydrogen bonds (e.g., O–H···N interactions at 2.8 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 12% S···H contributions from thiophene) .
Computational Modeling
Advanced Question: How can DFT studies predict reactivity in nucleophilic substitution reactions? Methodological Answer:
-
Quantum chemical calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces.
- LUMO localization : Thiophene ring (−4.2 eV) indicates susceptibility to electrophilic attack .
-
Table 2 : Calculated vs. experimental bond lengths (Å):
Bond Calculated Experimental (XRD) C–N (amine) 1.45 1.47 C–O (hydroxymethyl) 1.41 1.43
Analytical Challenges
Basic Question: How is GC-MS employed to quantify this compound in complex matrices? Methodological Answer:
- Derivatization : Silylate the hydroxymethyl group with BSTFA to improve volatility.
- Peak identification : Match retention time (RT = 14.2 min) and m/z 263.1 against standards .
Advanced Question: How to address co-elution issues with structurally similar byproducts? Methodological Answer:
- Tandem MS/MS : Fragment ions at m/z 245 (loss of H2O) and m/z 154 (thiophene cleavage) confirm specificity.
- Column optimization : Use a DB-5ms capillary column (30 m × 0.25 mm) with 0.25 μm film for baseline separation .
Stability and Handling
Basic Question: What precautions are required for long-term storage? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
